![molecular formula C23H24FN3O2 B2615613 4-tert-butyl-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide CAS No. 920249-00-9](/img/structure/B2615613.png)
4-tert-butyl-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide, also known as Compound A, is a novel small molecule drug that has shown promising results in scientific research. It is a selective inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression. BRD4 has been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders, making it an attractive target for drug development.
Wissenschaftliche Forschungsanwendungen
Cancer Research
4-tert-butyl-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide has shown potential as an anti-cancer agent. Its structure allows it to interact with specific cancer cell receptors, inhibiting their growth and proliferation. Studies have indicated its efficacy in targeting certain types of cancer cells, making it a promising candidate for further development in oncology .
Neurodegenerative Disease Studies
This compound has been explored for its neuroprotective properties. Research suggests that it can modulate pathways involved in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. By inhibiting specific enzymes and reducing oxidative stress, it may help in slowing down the progression of these diseases .
Anti-inflammatory Applications
4-tert-butyl-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide has been investigated for its anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes it a potential therapeutic agent for treating chronic inflammatory conditions .
Cardiovascular Research
In cardiovascular studies, this compound has been found to have beneficial effects on heart health. It can modulate blood pressure and improve endothelial function, which is crucial for maintaining cardiovascular health. Its potential to prevent atherosclerosis and other heart-related conditions is being actively researched .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell walls and inhibit their growth makes it a candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Diabetes Research
Research has shown that 4-tert-butyl-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide can influence glucose metabolism. It has been studied for its potential to improve insulin sensitivity and reduce blood glucose levels, offering a new avenue for diabetes treatment .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-tert-butyl-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c1-23(2,3)18-8-4-17(5-9-18)22(28)25-14-15-29-21-13-12-20(26-27-21)16-6-10-19(24)11-7-16/h4-13H,14-15H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOCSOCPWBXFCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2615530.png)
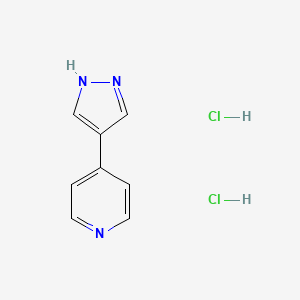
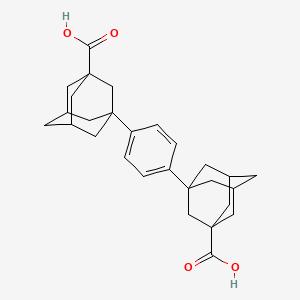
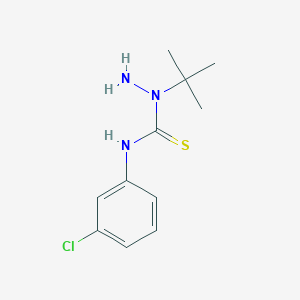

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2615535.png)
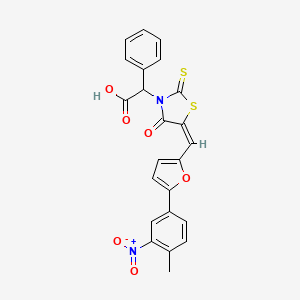
![Ethyl 2-(2-{[2-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2615542.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2615543.png)
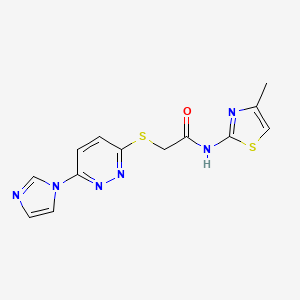

![2-{[(4-Methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B2615551.png)
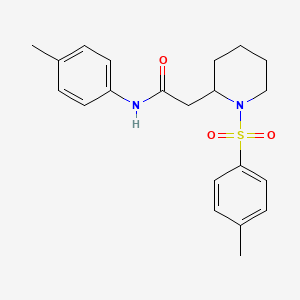
![2-(2-(benzo[d]thiazol-2-ylthio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2615553.png)